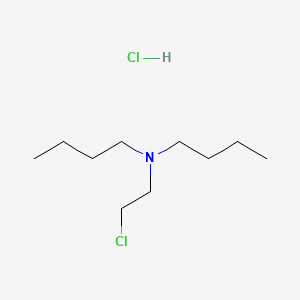

Dibutyl(2-chloroethyl)ammonium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Dibutyl(2-chloroethyl)ammonium chloride can be synthesized through the reaction of dibutylamine with 2-chloroethyl chloride in the presence of a suitable solvent such as ethanol or methanol . The reaction typically occurs at room temperature and is followed by the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Dibutyl(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dibutyl(2-hydroxyethyl)ammonium chloride .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H23Cl2N

- Molecular Weight : 228.20 g/mol

- CAS Number : 4535-81-3

Pharmaceutical Applications

Dibutyl(2-chloroethyl)ammonium chloride serves as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anticholinergics : Used in the formulation of drugs that treat urinary incontinence and other conditions by blocking acetylcholine receptors.

- Antidepressants : Acts as a precursor in the synthesis of certain antidepressant medications.

- Antispasmodics : Utilized in medications aimed at relieving muscle spasms.

- Bronchodilators : Important in the development of drugs that help open airways in respiratory conditions.

Table 1: Pharmaceutical Applications of this compound

| Application Type | Example Drugs | Mechanism of Action |

|---|---|---|

| Anticholinergics | Oxybutynin | Blocks acetylcholine receptors |

| Antidepressants | Various SSRIs | Inhibits serotonin reuptake |

| Antispasmodics | Hyoscine | Relaxes smooth muscles |

| Bronchodilators | Ipratropium | Dilates bronchial passages |

Agricultural Applications

In agriculture, this compound is utilized as a plant growth regulator and in the formulation of pesticides. Its role includes:

- Growth Regulation : Enhances growth and yield in various crops.

- Pesticide Formulation : Acts as an active ingredient or stabilizer in pesticide products.

Industrial Applications

The compound is also significant in several industrial processes:

- Corrosion Inhibition : Employed as a corrosion inhibitor in metalworking fluids and gas purification processes.

- Textile Industry : Used in the production of textile chemicals and dyes.

- Cosmetics and Toiletries : Incorporated into formulations for mild soaps and cosmetic products due to its gentle nature on skin.

Table 2: Industrial Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Corrosion Inhibition | Metalworking fluids, gas purification |

| Textile Industry | Dye production, fabric treatment |

| Cosmetics | Mild soaps, skin contact cleaners |

Case Studies

Several studies highlight the effectiveness and safety of this compound:

- Bioassay Studies : Research conducted by the National Cancer Institute assessed the carcinogenic potential of related compounds, providing insights into safety profiles relevant to this compound .

- Agricultural Efficacy Trials : Studies have shown that application of this compound can significantly enhance crop yields while minimizing adverse environmental impacts.

作用機序

The mechanism of action of dibutyl(2-chloroethyl)ammonium chloride involves its interaction with cellular components. It can disrupt cell membranes and interfere with ion transport processes . The molecular targets include membrane proteins and ion channels, leading to altered cellular functions .

類似化合物との比較

Similar Compounds

Dibutylamine: A precursor in the synthesis of dibutyl(2-chloroethyl)ammonium chloride.

2-Chloroethylamine: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of butyl groups and a chloroethyl group, which imparts distinct chemical reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for Dibutyl(2-chloroethyl)ammonium chloride in laboratory settings?

this compound is typically synthesized via alkylation reactions . A common method involves the SN2 reaction of dibutylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (8–10) to prevent side reactions. The product is purified via recrystallization or column chromatography, with purity verified by NMR (¹H/¹³C) and HPLC (>98% purity) . Key parameters:

- Reaction time : 12–24 hours at 60–80°C.

- Yield : ~70–85% under optimized conditions.

- Safety : Use inert atmosphere to avoid oxidative degradation .

Q. How is this compound characterized for purity and structural integrity?

Analytical workflows include:

- Spectroscopy : NMR (¹H/¹³C) for confirming quaternary ammonium structure and chloroethyl group integrity .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities (<2%) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M-Cl]⁺ at m/z 218.1) .

Data inconsistencies (e.g., unexpected adducts) are resolved via isotopic pattern analysis and cross-referencing with synthetic intermediates .

Q. What experimental designs are used to study its role as a plant growth regulator (PGR)?

Field trials (e.g., cotton cultivars) apply foliar sprays at 75 days post-sowing , with treatments combining nitrogen rates (107–161 kg·ha⁻¹) and PGR concentrations (50–200 ppm). Metrics include:

- Seed yield : 15–20% increase at optimal N-PGR synergy.

- Seedling vigor : Assessed via germination rate and root biomass .

Control experiments omit PGR to isolate effects from nitrogen fertilization.

Advanced Research Questions

Q. How do researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in LD₅₀ values (e.g., 320 mg/kg vs. 450 mg/kg in rodent models) are addressed via:

- Dose-response studies : Testing multiple concentrations with standardized administration routes (oral vs. dermal).

- Metabolite profiling : LC-MS/MS to track bioaccumulation and degradation products (e.g., chloroethanol derivatives) .

- Cross-species validation : Comparing toxicity in Daphnia magna (EC₅₀ = 5.2 mg/L) and zebrafish embryos to assess ecological risks .

Q. What methodologies assess its hydrolytic stability under environmental conditions?

Hydrolysis kinetics are studied in buffered solutions (pH 4–9) at 25–50°C:

Q. How is its interaction with biomacromolecules (e.g., DNA, proteins) analyzed?

Advanced techniques include:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 10⁻⁴–10⁻⁶ M) with histones or DNA .

- Molecular docking : Simulations (AutoDock Vina) predict preferential binding to anionic phospholipid membranes via electrostatic interactions .

- Cellular assays : Flow cytometry to measure apoptosis in HEK293 cells exposed to 0.1–1 mM concentrations .

Q. What strategies optimize its application in nanoparticle synthesis?

As a cationic surfactant, it stabilizes silver/gold nanoparticles via electrostatic interactions. Key parameters:

- Concentration : 0.5–2 mM prevents aggregation (Zeta potential > +30 mV).

- pH : 6–8 maximizes colloidal stability.

- Characterization : TEM for size distribution (10–50 nm) and UV-Vis for plasmon resonance (λ = 400–520 nm) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on its phytotoxicity?

Variability arises from:

- Species-specific sensitivity : Cotton shows growth stimulation at 100 ppm, while Arabidopsis exhibits stunting .

- Soil microbiota : Microbial degradation rates differ across soil types (e.g., loam vs. clay), altering bioavailability .

- Analytical limits : ELISA vs. GC-MS discrepancies in residue detection (LOQ = 0.01 ppm vs. 0.1 ppm) .

Q. How do environmental factors influence its persistence in aquatic systems?

| Factor | Effect | Evidence Source |

|---|---|---|

| UV exposure ↑ Photodegradation (t₁/₂ = 2 hours) | ||

| Organic matter ↓ Bioavailability via adsorption | ||

| Temperature (10–30°C) | ↑ Hydrolysis (Q₁₀ = 2.5) |

Q. Methodological Recommendations

特性

CAS番号 |

4535-81-3 |

|---|---|

分子式 |

C10H23Cl2N |

分子量 |

228.20 g/mol |

IUPAC名 |

dibutyl(2-chloroethyl)azanium;chloride |

InChI |

InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |

InChIキー |

OWFDMTIOBATGBR-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCl.Cl |

正規SMILES |

CCCC[NH+](CCCC)CCCl.[Cl-] |

Key on ui other cas no. |

4535-81-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。